1,6-Diphenyl-1,3,5-hexatriene
Overview
Description
1,6-Diphenyl-1,3,5-hexatriene is a small, non-polar, photochemically stable chromophore. It is widely used as a fluorescent probe in studies of membrane fluidity due to its pronounced sensitivity to the hydrophobic nature of solvents . This compound is almost non-fluorescent in water but exhibits a strong increase in fluorescence when intercalated into membranes .
Mechanism of Action
Target of Action
DPH is primarily used as a fluorescence probe for studying cell membrane-lipids due to its affinity toward the acyl chains in the phospholipid bilayers . It also interacts with amyloid fibrils formed by human amylin .
Mode of Action
Upon applying high pressure to DPH, the reduced molecular symmetry results in the originally forbidden S0 → S1 transition to become allowed . This leads to a 13-times emission enhancement, and π–π interactions result in piezochromism (red-shifted up to 100 nm) .
Biochemical Pathways
Its ability to interact with phospholipid bilayers and amyloid fibrils suggests it may influence lipid metabolism and protein aggregation processes .
Pharmacokinetics
Its solubility in aqueous biological media is low, necessitating an initial solubilizing step .
Result of Action
The interaction of DPH with its targets leads to changes in fluorescence properties, which can be used to study membrane fluidity and polarization . When DPH interacts with amyloid fibrils, it results in a 100-fold increase in DPH fluorescence .
Action Environment
The action of DPH is influenced by environmental factors such as pressure and solvent nature. High pressure can enhance its emission, while certain solvents can shift its luminescence . Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling DPH .
Biochemical Analysis
Biochemical Properties
1,6-Diphenyl-1,3,5-hexatriene is a probe for lipid mono- and bilayers . It localizes to the hydrocarbon regions in lipid mono- and bilayers . The fluorescence of this compound is sensitive to the hydrophobic nature of the solvents, making it a valuable indicator of membrane fluidity .
Cellular Effects
This compound has been used to characterize lipid membrane dynamics in vitro and ex vivo . It can be used to study the fluidity of membranes, which is a critical factor in the stability of liposomes . The fluidity of the membrane directly affects the stability of the liposome .
Molecular Mechanism
Upon applying high pressure to this compound, the reduced molecular symmetry results in the originally forbidden S0 → S1 transition to become allowed that then leads to a 13-times emission enhancement . In the excited state, this compound can change its configuration by rotation–vibration movements .
Temporal Effects in Laboratory Settings
The fluorescence of this compound is sensitive to the nature of the solvents . Changes in the solvent can lead to striking displacements observed in electronic spectra (absorption and fluorescence) over time .
Metabolic Pathways
It is primarily used as a probe to study the properties of lipid membranes .
Transport and Distribution
This compound is a lipophilic molecule . It is expected to be transported and distributed within cells and tissues via lipid bilayers .
Subcellular Localization
This compound localizes to the hydrocarbon regions in lipid mono- and bilayers . This allows it to be used as a probe to study the fluidity and other properties of these membranes .
Preparation Methods
1,6-Diphenyl-1,3,5-hexatriene can be synthesized through various organic synthesis methods. One common method involves the palladium-catalyzed arylation reaction between phenylacetylene and phenyl halides . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1,6-Diphenyl-1,3,5-hexatriene has numerous scientific research applications:
Chemistry: It is used as a fluorescent probe to study the fluidity and polarity of membranes.
Biology: It helps in understanding the dynamics of cell membranes and the behavior of liposomes.
Medicine: It is used in research related to drug delivery systems and the stability of liposomal formulations.
Industry: It is employed in the development of new fluorescence materials and structural materials.
Comparison with Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene is unique due to its high sensitivity to membrane fluidity and its strong fluorescence when intercalated into membranes. Similar compounds include:
1,4-Diphenyl-1,3-butadiene: Another fluorescent probe used in membrane studies.
Nile Red: A fluorescent dye used for detecting lipid droplets.
8-Anilino-1-naphthalenesulfonic acid: Used for studying protein-lipid interactions. These compounds share some applications but differ in their specific properties and sensitivity to environmental changes.
Properties
CAS No. |
1720-32-7 |
---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[(1E)-6-phenylhexa-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1?,11-5+,12-6? |
InChI Key |
BOBLSBAZCVBABY-WOJMPGIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC=C/C=C/C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
1720-32-7 | |
physical_description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
1,6 Diphenylhexatriene 1,6-Diphenyl-1,3,5-hexatriene 1,6-Diphenylhexatriene Diphenylhexatriene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DPH interact with biological membranes?
A1: DPH exhibits a strong affinity for the hydrophobic core of lipid bilayers. Due to its lipophilic nature, it readily partitions into the membrane, aligning itself parallel to the acyl chains of phospholipids. [, , ]
Q2: What information can DPH fluorescence reveal about membrane properties?
A2: DPH fluorescence is highly sensitive to the surrounding microenvironment. Its fluorescence intensity and anisotropy (polarization) are commonly used to assess membrane fluidity, lipid order, and phase transitions. [, , , ]
Q3: Can DPH be used to study specific membrane domains or interactions?
A3: While DPH preferentially partitions into the hydrophobic core, its fluorescence can be influenced by interactions with other membrane components like cholesterol or proteins. Additionally, derivatives like TMA-DPH with charged headgroups can probe membrane-water interfaces. [, , ]
Q4: What is the molecular formula and weight of DPH?
A4: DPH has a molecular formula of C18H16 and a molecular weight of 232.32 g/mol.
Q5: What are the characteristic absorption and emission wavelengths of DPH?
A5: DPH typically exhibits an absorption maximum around 355 nm and an emission maximum around 430 nm. [, ]
Q6: Is DPH compatible with different lipid compositions?
A7: DPH has been successfully incorporated into a wide range of lipid bilayers, including those composed of phosphatidylcholine, sphingomyelin, and various other phospholipids. [, , ]
Q7: How does temperature affect DPH fluorescence in membranes?
A8: Temperature significantly impacts DPH fluorescence anisotropy. As temperature increases, membrane fluidity increases, leading to a decrease in DPH anisotropy. [, ]
Q8: Can DPH be used to study phase transitions in lipid membranes?
A9: Yes, DPH anisotropy exhibits characteristic changes at lipid phase transition temperatures, making it a valuable tool for studying these transitions. [, , ]
Q9: Does DPH possess any catalytic properties?
A9: DPH is not known to possess any inherent catalytic properties. Its primary use is as a fluorescent probe.
Q10: Have computational methods been used to study DPH?
A11: Yes, computational studies have been conducted to investigate the conformational dynamics of DPH, its excited state properties, and its interactions with lipid bilayers. [, , ]
Q11: How do structural modifications to DPH affect its properties?
A12: Modifications to the DPH structure, such as the addition of charged groups or alterations in the phenyl ring substituents, can significantly impact its membrane localization, fluorescence properties, and interactions with other molecules. [, , ]
Q12: How stable is DPH in solution?
A13: DPH can be susceptible to photobleaching and oxidation. It is generally recommended to store DPH solutions in the dark and under inert conditions to minimize degradation. [, ]
Q13: What are the common methods for quantifying DPH in samples?
A14: Spectroscopic techniques, primarily fluorescence spectroscopy, are widely used for both qualitative and quantitative analysis of DPH. [, ]
Q14: What is the environmental impact of DPH?
A15: While DPH is not widely considered a major environmental pollutant, responsible waste disposal practices are crucial to minimize potential ecological risks. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.